(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.
Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction or other suitable methods to introduce the ethan-1-ol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the ethan-1-ol moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Modified pyrazole derivatives.
Substitution products: Functionalized pyrazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, with different biological activities.
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The racemic mixture of the compound.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
(1S)-1-(2-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGDGUZDCESQB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.